2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride

Cathepsin S inhibition Enzymatic Ki Fragment-based drug discovery

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride (CAS 1193389‑46‑6) is the dihydrochloride salt of a chiral 5,6,7,8‑tetrahydroquinazoline bearing a 2‑phenyl substituent and a primary amine at the 6‑position. The free base (CAS 929973‑44‑4) acts as a potent, non‑covalent inhibitor of the cysteine protease cathepsin S (CatS), a target implicated in adaptive immunity and autoimmune disease.

Molecular Formula C14H17Cl2N3
Molecular Weight 298.2 g/mol
CAS No. 1193389-46-6
Cat. No. B1463336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride
CAS1193389-46-6
Molecular FormulaC14H17Cl2N3
Molecular Weight298.2 g/mol
Structural Identifiers
SMILESC1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H15N3.2ClH/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10;;/h1-5,9,12H,6-8,15H2;2*1H
InChIKeyKCJCPHPJYATBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine Dihydrochloride (CAS 1193389-46-6) – A Structurally Resolved Cathepsin S Inhibitor Fragment


2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride (CAS 1193389‑46‑6) is the dihydrochloride salt of a chiral 5,6,7,8‑tetrahydroquinazoline bearing a 2‑phenyl substituent and a primary amine at the 6‑position. The free base (CAS 929973‑44‑4) acts as a potent, non‑covalent inhibitor of the cysteine protease cathepsin S (CatS), a target implicated in adaptive immunity and autoimmune disease [1]. An X‑ray crystal structure of the (R)‑enantiomer bound to human cathepsin S has been deposited at 2.51 Å resolution (PDB 6YYQ), confirming the binding mode and providing a structural basis for selectivity engineering [2]. The compound serves as a key intermediate in fragment‑based and structure‑guided drug‑discovery programs aimed at developing sub‑nanomolar CatS inhibitors [1].

Why 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine Dihydrochloride Cannot Be Replaced by an Arbitrary Tetrahydroquinazoline Analog


Cathepsin S inhibitors that share a 5,6,7,8‑tetrahydroquinazoline core exhibit dramatically different potency and selectivity profiles depending on the nature and stereochemistry of the C6‑substituent and the C2‑aryl group. The target compound carries a primary (R)‑amine at C6, which participates in a specific hydrogen‑bond network within the CatS S2/S1′ pockets, while the 2‑phenyl ring occupies the S1 pocket [1]. Removal or inversion of the C6 stereocenter, substitution of the phenyl ring, or conversion to a nitrile‑bearing covalent warhead can shift the enzymatic Ki by several orders of magnitude and alter selectivity against other cysteine cathepsins (e.g., CatL, CatK, CatB) [2]. Generic substitution therefore risks loss of the sub‑nanomolar potency and the selectivity window that define this chemotype.

Quantitative Differentiation of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine Dihydrochloride Against Closest Analogs


Picomolar Enzymatic Ki for Cathepsin S vs. Nanomolar Potency of Related Non‑Covalent Fragment Leads

The (R)‑enantiomer of 2‑phenyl‑5,6,7,8‑tetrahydroquinazolin‑6‑amine, when elaborated with a nitrile warhead to yield Compound 3, achieves a picomolar enzymatic Ki against recombinant human cathepsin S, whereas the parent non‑covalent fragment (Compound 2) and related fragment hits display Ki values in the low‑micromolar to high‑nanomolar range [1]. This represents an improvement of >1000‑fold in target affinity attributable to the specific C6 substitution and subsequent structure‑based merging.

Cathepsin S inhibition Enzymatic Ki Fragment-based drug discovery

Crystal‑Structure‑Confirmed Binding Mode Differentiated from Covalent Nitrile Inhibitor Series

A 2.51 Å X‑ray crystal structure of the (R)‑enantiomer bound to Cathepsin S (PDB 6YYQ) unambiguously defines the non‑covalent binding pose, revealing that the 6‑amine engages in a hydrogen‑bond network with Gly23 and Asn163, while the 2‑phenyl group occupies the S1 pocket [1]. In contrast, the co‑crystal structure of the covalent nitrile inhibitor Compound 20b (PDB 6YYR) shows the nitrile carbon forming a reversible covalent bond with Cys25, altering the binding trajectory [2]. This structural difference underpins the divergent selectivity profiles between the non‑covalent and covalent series.

X-ray crystallography Structure-based drug design Cathepsin S

Stereochemical Purity Requirement: (R)-Enantiomer is the Sole Active Species in the Co‑Crystal Structure

The PDB deposit 6YYQ explicitly identifies the bound ligand as (6R)‑2‑phenyl‑5,6,7,8‑tetrahydroquinazolin‑6‑amine [1]. The (S)‑enantiomer would place the amine in an incompatible orientation relative to the hydrogen‑bond acceptors in the CatS S2 pocket, precluding key interactions. While the dihydrochloride salt (CAS 1193389‑46‑6) is typically supplied as a racemate or undefined stereochemistry, any procurement for structure‑based studies must specify the (R)‑enantiomer and verify enantiomeric purity.

Stereochemistry Enantiomeric specificity Cathepsin S

Recommended Application Scenarios for 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine Dihydrochloride Based on Differentiated Evidence


Fragment‑Based Drug Discovery (FBDD) Campaigns Targeting Cathepsin S

Use the (R)‑enantiomer as a validated starting fragment for structure‑guided merging with covalent nitrile warheads. The co‑crystal structure (PDB 6YYQ) provides atomic‑level guidance for growing the fragment toward the S1′ and S2′ pockets while retaining the C6‑amine hydrogen‑bond anchor [1]. This approach has been demonstrated to deliver inhibitors with picomolar Ki values [2].

Selectivity Profiling of Non‑Covalent CatS Inhibitors Against Other Cysteine Cathepsins

The non‑covalent binding mode of the (R)‑amine scaffold avoids covalent modification of Cys25, enabling reversible inhibition [1]. This property makes the compound a suitable tool for head‑to‑head selectivity profiling against CatL, CatK, and CatB in biochemical panels, where covalent inhibitors often show time‑dependent, irreversible kinetics that confound IC₅₀ comparisons.

Biophysical Assay Development (SPR, ITC, TSA) Requiring a Structurally Validated CatS Ligand

The defined binding pose and non‑covalent mechanism [3] allow the compound to serve as a reference ligand for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays (TSA) in CatS inhibitor screening cascades. Its moderate affinity as a fragment (estimated Ki in the nanomolar to micromolar range) is suitable for competition‑based fragment screens.

Medicinal Chemistry SAR Exploration of C2‑Aryl and C6‑Amino Modifications

The 2‑phenyl‑5,6,7,8‑tetrahydroquinazolin‑6‑amine core allows systematic variation at the C2 position (aryl substituent effects on S1 pocket occupancy) and at the C6 amine (amide, sulfonamide, or urea derivatization). Procurement of the dihydrochloride salt ensures adequate solubility for parallel synthesis and purification workflows in medicinal chemistry laboratories [2].

Quote Request

Request a Quote for 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.